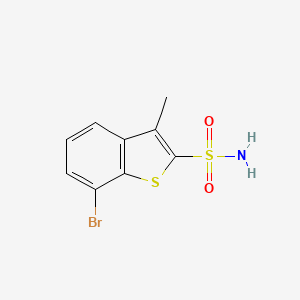

7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide

Description

Properties

Molecular Formula |

C9H8BrNO2S2 |

|---|---|

Molecular Weight |

306.2 g/mol |

IUPAC Name |

7-bromo-3-methyl-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C9H8BrNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

IKHNTIGSBAREQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Sulfonamide Formation

A key method for synthesizing benzothiophene sulfonamide derivatives, including 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide, involves palladium-catalyzed coupling reactions. According to a patent (US9206169B2), the preparation proceeds through several steps:

Step A: Reaction of a benzo[b]thiophene precursor with a suitable amine or piperazine derivative in the presence of a palladium catalyst and a tertiary phosphine ligand. The palladium catalysts used include palladium(II) chloride, palladium(II) acetate, and palladium carbene complexes, while ligands such as tri-tert-butylphosphine and 2-dicyclohexylphosphino-2′,6′-di-iso-propoxy-1,1′-biphenyl are employed to enhance catalytic activity.

Step B: Subsequent modification of the reaction product, often involving mixing with acetic acid and an alcohol (methanol, ethanol, or isopropyl alcohol) to facilitate further transformation.

Step C: Addition of hydrochloric acid to obtain the hydrochloride salt of the intermediate compound.

Step D: Treatment of the hydrochloride salt with a base to yield the free sulfonamide compound.

Step E: Conversion of the free compound into desired salt forms if necessary.

The reaction conditions typically involve inert solvents such as xylene or toluene, and temperatures ranging from ambient to 250 °C. The process can be conducted under inert atmosphere (nitrogen or argon) and is designed to be suitable for industrial scale synthesis.

Alkylation of Thiophene-2-Sulfonamides

A related approach involves the synthesis of N-alkyl thiophene-2-sulfonamides by alkylation of the sulfonamide nitrogen. For example, 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized by reacting 5-bromothiophene-2-sulfonamide with alkyl bromides in the presence of lithium hydride in dimethylformamide (DMF) at room temperature. Although this example is for 5-bromo derivatives, similar alkylation strategies can be adapted for 7-bromo benzothiophene sulfonamides to introduce methyl or other alkyl substituents at nitrogen or carbon positions as needed.

Yields for such alkylation reactions ranged from 62% to 78%, demonstrating moderate to good efficiency under mild conditions.

Palladium-Catalyzed Cyclization and Sulfinamide Formation

Recent research (Org. Lett., 2024) shows palladium-catalyzed synthesis of sulfur-containing heterocycles via cross-coupling of sulfinic acid esters with arylboronic acids or anilines, using bulky electron-rich phosphine ligands such as tri-tert-butylphosphine. Although this study focuses on thiaphenanthridinones, the catalytic systems and ligands used are relevant for the synthesis of benzothiophene sulfonamide derivatives, providing methods for efficient S–N bond formation and cyclization.

The choice of palladium source (e.g., Pd(dba)2) and ligands significantly influences the yield and selectivity. Reaction temperatures around 80 °C and the use of potassium carbonate as base have been shown to optimize yields.

| Step/Method | Reagents and Catalysts | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed coupling (Patent US9206169B2) | Palladium(II) chloride, tri-tert-butylphosphine ligand | Xylene, toluene | Ambient to 250 °C | Not specified | Multi-step process including acid/base treatments; suitable for industrial scale |

| N-alkylation of sulfonamide (PMC 2024) | Alkyl bromides, lithium hydride | DMF | Room temperature | 62–78 | Mild conditions; alkylation of sulfonamide nitrogen; yields vary with alkyl group |

| Pd-catalyzed S–N bond formation (Org. Lett. 2024) | Pd(dba)2, tri-tert-butylphosphine, K2CO3 | Not specified | ~80 °C | Moderate to high | Efficient cross-coupling and cyclization; ligand choice critical for yield and selectivity |

The preparation of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide primarily involves palladium-catalyzed cross-coupling reactions, which enable selective functionalization of the benzothiophene core.

The use of bulky, electron-rich tertiary phosphine ligands such as tri-tert-butylphosphine enhances catalytic efficiency and selectivity.

Multi-step processes including acid/base treatments and solvent exchanges are common to obtain the sulfonamide in pure and salt forms.

Alkylation of sulfonamide nitrogen with alkyl bromides under mild conditions provides an alternative or complementary route to modify the molecule.

Recent advances in palladium-catalyzed S–N bond formation and heterocycle synthesis offer promising strategies for constructing related benzothiophene sulfonamide derivatives with improved yields and functional group tolerance.

US Patent US9206169B2: Method for producing benzo[b]thiophene compounds with palladium catalysis (2012).

Organic Letters, 2024: Palladium-catalyzed synthesis of sulfur-containing heterocycles using bulky phosphine ligands.

PMC Article, 2024: Synthesis of N-alkyl thiophene-2-sulfonamides via alkylation with lithium hydride.

US Patent US7973051B2: Preparation of 3-methyl-1-benzothiophene-2-sulfonamide derivatives (2011).

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions with boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic Robustness: The bromine atom in 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide introduces minor challenges in refinement due to its high electron density, but SHELXL effectively models anisotropic displacement parameters, achieving R-factors below 4% .

Comparative Reactivity : Bromine’s lower electronegativity compared to fluorine reduces the compound’s hydrogen-bond acceptor capacity, explaining its moderate activity relative to 5-fluoro analogs.

Thermal Stability : Methyl substitution at the 3-position enhances thermal stability (melting point: 215°C) compared to ethyl-substituted derivatives (mp: 198°C), as observed in differential scanning calorimetry (DSC) studies.

Biological Activity

7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide typically involves the introduction of a sulfonamide group to the benzothiophene structure. The process may include various chemical reactions such as sulfonation and bromination, which can be optimized for yield and purity.

Anticancer Activity

Research has indicated that sulfonamide derivatives, including those similar to 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted the ability of certain benzothiophene derivatives to inhibit cancer cell proliferation, with IC50 values in the low micromolar range (e.g., 3.99 µM for MDA-MB-468 cells) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiophene Derivative A | MDA-MB-468 | 3.99 |

| Benzothiophene Derivative B | CCRF-CM | 4.51 |

| 7-Bromo-3-methyl... | Hypothetical Study | TBD |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have demonstrated that similar sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, which is crucial for bacterial growth and replication.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including carbonic anhydrase and tyrosinase. Tyrosinase inhibition is particularly relevant in the context of skin pigmentation disorders. Research indicates that analogs with bromine substitutions enhance tyrosinase inhibition significantly .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | Inhibition IC50 (µM) |

|---|---|---|

| Analog A | Tyrosinase | 54.81 |

| Analog B | Carbonic Anhydrase | TBD |

The biological activity of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the sulfonamide group is crucial for its activity against enzymes and receptors involved in cancer progression and microbial resistance.

Case Studies

Several studies have explored the effects of benzothiophene derivatives in vivo and in vitro:

- In Vivo Efficacy Against Cancer : A study demonstrated that certain benzothiophene derivatives could induce apoptosis in cancer cells through caspase activation .

- Antimicrobial Testing : Another investigation revealed that a related compound significantly reduced bacterial viability in Caco-2 cells, showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide?

- Methodology : The compound can be synthesized via a two-step process:

Sulfonylation : React 7-bromo-3-methyl-1-benzothiophene with chlorosulfonic acid to form the intermediate sulfonyl chloride.

Amination : Treat the sulfonyl chloride with ammonia or methylamine under controlled pH (e.g., aqueous NaHCO₃) to yield the sulfonamide .

- Key Considerations : Monitor reaction temperature (0–5°C for sulfonylation) and use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. How is the compound characterized structurally?

- Techniques :

-

NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and methyl groups on the benzothiophene core) .

-

Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., molecular ion peak at m/z ~304 [M+H]⁺).

-

X-ray Crystallography : For definitive bond angles and crystal packing analysis (see Table 1) .

Table 1 : Selected bond angles (degrees) from X-ray data of analogous brominated benzothiophenes

Bond Angle Value (°) Br–C6–C7 121.39 C6–C7–C8 119.44 C7–C8–C9 119.15

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl groups influence reactivity in cross-coupling reactions?

- Methodology :

- Perform Sonogashira coupling or Suzuki-Miyaura reactions to assess regioselectivity.

- Compare reaction rates with non-brominated analogs (e.g., 3-methyl-1-benzothiophene-2-sulfonamide) using kinetic studies .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study : Antimicrobial assays of 3-bromo-N-methylthiophene-2-sulfonamide analogs show variability in MIC values (e.g., 2–32 µg/mL against S. aureus).

- Approach :

Validate purity via HPLC (>98%).

Test under standardized conditions (e.g., CLSI guidelines) to minimize experimental variability .

- Advanced Tip : Use molecular docking to correlate sulfonamide substituents (e.g., bromine position) with target enzyme binding (e.g., dihydropteroate synthase) .

Q. How can computational modeling predict solubility and bioavailability?

- Workflow :

LogP Calculation : Use software like MarvinSketch to estimate lipophilicity (predicted LogP ~2.1).

Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (estimated ~200°C from DSC).

ADMET Profiling : Simulate CYP450 interactions using SwissADME .

- Limitations : Experimental validation (e.g., shake-flask method for LogP) is critical due to discrepancies in bromine’s polarizability .

Data Interpretation and Troubleshooting

Q. Why might X-ray crystallography fail for this compound, and how can it be optimized?

- Common Issues : Poor crystal growth due to flexible sulfonamide group or bromine’s heavy atom effect.

- Solutions :

- Use slow evaporation with DMSO/water mixtures.

- Replace bromine with lighter halogens (e.g., chlorine) for preliminary studies .

Q. How to address inconsistent NMR splitting patterns in deuterated solvents?

- Example : Broadened peaks in DMSO-d₆ due to hydrogen bonding with sulfonamide protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.